Iron;niobium - 85134-00-5

Iron;niobium

Catalog Number: EVT-15569244
CAS Number: 85134-00-5
Molecular Formula: FeNb2
Molecular Weight: 241.66 g/mol
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Product Introduction

Source and Classification

Niobium, with atomic number 41, is a transition metal found in group 5 of the periodic table. It is characterized by its ductility and resistance to corrosion due to a protective oxide layer that forms on its surface. Iron, on the other hand, is a widely used metal known for its strength and magnetic properties. The iron-niobium compound is classified as a metal alloy, which combines the properties of both constituent metals to enhance performance in specific applications .

Synthesis Analysis

Methods of Synthesis

The synthesis of iron-niobium can be achieved through several methods:

  1. Melting Techniques: This involves melting iron and niobium together under controlled conditions to ensure a uniform mixture. The molten alloy is then cooled to form solidified iron-niobium.
  2. Powder Metallurgy: In this method, fine powders of iron and niobium are mixed and compacted under high pressure before being sintered at elevated temperatures. This technique allows for precise control over the composition and microstructure of the resulting alloy.
  3. Solid-State Reactions: Iron-niobium can also be synthesized through solid-state reactions where niobium is added to pre-existing iron matrices at high temperatures, facilitating diffusion and reaction between the two metals .

Technical Details

The choice of synthesis method can significantly affect the mechanical properties and microstructure of the iron-niobium alloy. For instance, powder metallurgy typically results in finer microstructures with improved strength due to grain refinement.

Molecular Structure Analysis

Structure and Data

The molecular structure of Fe2Nb\text{Fe}_2\text{Nb} features a complex arrangement where niobium atoms occupy specific lattice positions within an iron matrix. The crystal structure is often described as body-centered cubic (BCC), which is typical for both iron and niobium at certain temperatures.

Key structural data includes:

  • Lattice Parameter: The lattice parameter varies based on composition but typically falls within a range that supports BCC configurations.
  • Atomic Arrangement: The arrangement leads to enhanced mechanical properties such as hardness and tensile strength due to solid solution strengthening mechanisms .
Chemical Reactions Analysis

Reactions and Technical Details

Iron-niobium compounds participate in various chemical reactions, particularly oxidation processes when exposed to atmospheric conditions. These reactions can lead to the formation of oxides, which may affect the material's properties:

  • Oxidation Reaction:
    Fe2Nb+O2Fe2O3+Nb2O5\text{Fe}_2\text{Nb}+\text{O}_2\rightarrow \text{Fe}_2\text{O}_3+\text{Nb}_2\text{O}_5

This reaction highlights how exposure to oxygen can degrade the material over time, necessitating protective coatings or treatments in practical applications.

Mechanism of Action

Process and Data

The mechanism by which iron-niobium enhances material properties involves several processes:

  1. Solid Solution Strengthening: Niobium atoms dissolve in the iron matrix, leading to increased hardness due to lattice distortion.
  2. Precipitation Hardening: During heat treatment processes, niobium can precipitate out as fine particles within the iron matrix, further enhancing strength.
  3. Ductility Maintenance: Despite the increase in hardness, the ductility of the alloy is often preserved due to the inherent ductile nature of niobium .
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Corrosion Resistance: Iron-niobium alloys exhibit improved corrosion resistance compared to standard steel alloys.
  • Oxidation Stability: The presence of niobium helps mitigate oxidation under certain conditions .
Applications

Iron-niobium compounds find extensive applications across various fields:

  • Metallurgy: Used in high-strength steel alloys for construction and automotive applications.
  • Aerospace Industry: Employed in components requiring high strength-to-weight ratios.
  • Nuclear Applications: Utilized in nuclear reactors due to low neutron capture cross-section characteristics .
Synthesis Methodologies of Iron-Niobium Composites

Co-precipitation Techniques for Nb₂O₅/Fe(III) Composite Fabrication

Co-precipitation enables precise control over stoichiometry and homogeneity in bimetallic Nb-Fe oxides. This aqueous-phase method involves dissolving niobium oxalate and iron nitrate precursors in deionized water, followed by chelation with citric acid (molar ratio: 2× total metal ions). The mixture undergoes gelation at 80°C under magnetic stirring, with subsequent drying (110°C) and calcination (400–800°C) to form crystalline phases [4]. Key variables include:

  • Nb/Fe Molar Ratio: Optimal catalytic performance for VOC degradation occurs at Nb/Fe = 1:2, achieving >90% toluene/chlorobenzene conversion at 350°C due to synergistic redox coupling (Fe³⁺/Fe²⁺ and Nb⁵⁺/Nb⁴⁺ pairs) [4].
  • Calcination Temperature: At 750°C, composites develop a mesoporous structure (surface area: 35–40 m²/g) with FeNbO₄ as the dominant phase. Higher temperatures (>850°C) induce sintering, reducing active sites [4].

Table 1: Performance of Nb₂O₅/Fe₂O₃ Catalysts Synthesized via Co-precipitation

Nb/Fe RatioCalcination Temp. (°C)Surface Area (m²/g)Toluene Conversion at 350°C (%)
4:17502842
2:17503273
1:27503898
1:28501765

Solid-State Reaction Approaches for Intermetallic Phase Formation

Solid-state methods focus on extracting metallic Fe and Nb from complex ores or synthesizing intermetallics via carbothermal or hydrogen reduction. For Bayan Obo niobium-bearing tailings (composition: 30–40% Fe, 0.8–1.2% Nb₂O₅), fluidized hydrogen reduction achieves phase separation at lower temperatures than conventional methods [1]:

  • Hydrogen Reduction: At 475°C, H₂ reduces hematite (Fe₂O₃) to magnetite (Fe₃O₄) and metallic iron, while niobium remains as unreduced Nb₂O₅ or ferroniobium oxides. Optimal parameters (475°C, 30 min, 20% H₂ concentration) yield a magnetic fraction (92% Fe recovery) and a non-magnetic niobium concentrate (Nb₂O₅ grade: 4.8%) [1].
  • Mechanism: Reduction progresses via hematite → magnetite → wüstite → iron, with niobium phases aggregating independently. This avoids slag formation and reduces energy use compared to high-temperature (>1200°C) carbothermal methods [1].

Advanced Powder Metallurgy Routes for Alloy Consolidation

Powder metallurgy (PM) using elemental blends enables near-net-shape fabrication of Fe-Nb alloys while bypassing traditional melting challenges. Critical advances include:

  • Coarse Nb Powder Utilization: Hydride-dehydride (HDH) Nb powders (D₅₀ = 110–255 μm) mixed with fine Ti powder form Ti-16Nb alloys via tape casting or warm compaction. Sintering at 1200°C produces near-full-density parts (porosity <2%) with yield strength of 975–1,100 MPa, comparable to fine-powder equivalents [3].
  • Binder Systems: Warm compaction of metal injection molding (MIM) feedstocks (paraffin wax/polyethylene/stearic acid) at 150°C and 110 MPa minimizes binder segregation. Solvent debinding (n-hexane) followed by thermal debinding (500°C) prevents carbon contamination [3].

Table 2: Properties of PM-Processed Ti-Nb Alloys Using Coarse Nb Powders

ProcessNb Powder Size (D₅₀, μm)Sintering Temp. (°C)Porosity (%)Yield Strength (MPa)
Tape casting110120014–31180–220*
Warm compaction1101200<2975
Warm compaction2551200<21100

*Compressive strength for porous samples* [3]

Additive Manufacturing of Iron-Niobium Hybrid Structures

Additive manufacturing (AM) permits in-situ alloying and complex geometry fabrication, enhancing material efficiency for refractory systems:

  • Laser Powder Bed Fusion (L-PBF): Blending 3–10 wt.% Nb powder with Ti6Al4V enhances mechanical properties. Adding 3% Nb increases ultimate tensile strength to 1,181 MPa (vs. 1,050 MPa baseline) and elongation to 10.5%, while 10% Nb reduces elastic modulus to 80 GPa, closer to bone tissue requirements [5].
  • Wire-Based Systems: ADDere’s laser-wire AM enables large-scale niobium (Alloy C103) components with 50% cost savings versus wrought processing. The method minimizes buy-to-fly ratios and machining waste for aerospace applications like combustion chambers [7].
  • Process Challenges: Heterogeneous melting due to Nb’s high melting point (2,468°C) requires precise energy density control. Prepressing blended powder disks mitigates reflectivity differences during L-PBF [5].

Table 3: AM Techniques for Iron-Niobium Systems

TechniqueMaterial SystemKey ParametersMechanical Outcome
L-PBFTi6Al4V + 3% Nb200 W laser, 1200 mm/s scanUTS: 1181 MPa, Elongation: 10.5%
L-PBFTi6Al4V + 10% Nb200 W laser, 1200 mm/s scanUTS: 1135 MPa, Elastic modulus: 80 GPa
ADDere wire-LMDNiobium C103Laser-wire deposition, controlled atmosphereCost reduction: 50%, High complexity

Properties

CAS Number

85134-00-5

Product Name

Iron;niobium

IUPAC Name

iron;niobium

Molecular Formula

FeNb2

Molecular Weight

241.66 g/mol

InChI

InChI=1S/Fe.2Nb

InChI Key

XJXBLONOKOVDSX-UHFFFAOYSA-N

Canonical SMILES

[Fe].[Nb].[Nb]

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